molecular formula C13H28Br2Si B14620943 Tri-tert-butyl(dibromomethyl)silane CAS No. 57607-03-1

Tri-tert-butyl(dibromomethyl)silane

Cat. No.: B14620943
CAS No.: 57607-03-1
M. Wt: 372.25 g/mol
InChI Key: QOGUQCMPLQBWGO-UHFFFAOYSA-N
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Description

Tri-tert-butyl(dibromomethyl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and a dibromomethyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl(dibromomethyl)silane typically involves the reaction of tert-butylsilane with dibromomethane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{(CH}_3\text{)_3CSiH}_3 + \text{CH}_2\text{Br}_2 \rightarrow \text{(CH}_3\text{)_3CSi(CHBr}_2\text{)} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(dibromomethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.

    Substitution: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Tri-tert-butyl(dibromomethyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules.

    Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tri-tert-butyl(dibromomethyl)silane involves the interaction of its functional groups with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylsilane: Lacks the dibromomethyl group, making it less reactive in substitution reactions.

    Di-tert-butyl(dibromomethyl)silane: Contains only two tert-butyl groups, resulting in different steric and electronic properties.

    Triethylsilane: A simpler silane with ethyl groups, used primarily as a reducing agent.

Uniqueness

Tri-tert-butyl(dibromomethyl)silane is unique due to the presence of both tert-butyl and dibromomethyl groups, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it valuable in various synthetic applications.

Properties

CAS No.

57607-03-1

Molecular Formula

C13H28Br2Si

Molecular Weight

372.25 g/mol

IUPAC Name

tritert-butyl(dibromomethyl)silane

InChI

InChI=1S/C13H28Br2Si/c1-11(2,3)16(10(14)15,12(4,5)6)13(7,8)9/h10H,1-9H3

InChI Key

QOGUQCMPLQBWGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(Br)Br)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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